molecular formula C7H2Cl2F2O B051469 2-Chloro-4,5-difluorobenzoyl chloride CAS No. 121872-95-5

2-Chloro-4,5-difluorobenzoyl chloride

Cat. No. B051469
M. Wt: 210.99 g/mol
InChI Key: WVGSPMZLNNRZRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-4,5-difluorobenzoyl chloride often involves multi-step chemical reactions including Sandmeyer reactions, bromination, and Grignard reactions. For example, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline showcases a typical pathway involving these steps, achieving a final product with high purity and yield under optimized conditions (Zhao Hao-yu, 2011).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray crystallography and quantum chemical calculations. For instance, the structural characterization of isoniazid derivatives reveals insights into the conformations and distortions imposed by crystal packing, providing a deep understanding of the molecule's geometry and its electronic environment (F. P. Silva et al., 2006).

Chemical Reactions and Properties

2-Chloro-4,5-difluorobenzoyl chloride undergoes various chemical reactions, forming complex products. For example, lanthanide complexes involving this compound demonstrate distinct coordination geometries and bonding patterns, as elucidated through crystallographic analysis (K. Tang et al., 2013).

Physical Properties Analysis

The physical properties of chemical compounds like 2-Chloro-4,5-difluorobenzoyl chloride and its derivatives are crucial for understanding their stability, reactivity, and suitability for various applications. For example, the analysis of hydrogen-bonded framework structures in related compounds provides insights into their solid-state chemistry and potential applications (T. Vasconcelos et al., 2006).

Scientific Research Applications

  • Ortho Effect in Solvolyses : The ortho effect of chloro substituents in similar compounds is significant in determining the reaction pathway. For instance, in 2,6-difluorobenzoyl chloride, the presence of smaller fluoro substituents allows for an addition–elimination pathway in various solvents (Park & Kevill, 2012).

  • Electron Delocalization in N-Heterocyclic Carbenes (NHCs) : The study of NHCs with fluorophenyl substituents, including compounds like 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones, has highlighted the impact of electron delocalization on the stability and structure of these compounds (Hobbs et al., 2010).

  • Palladium(II) Complexes with Iminocarbene Ligands : The synthesis and characterization of palladium(II) complexes involving iminocarbene ligands, derived from similar compounds, have been explored. These studies offer insights into the structural and dynamic behavior of such complexes (Frøseth et al., 2003).

  • Synthetic Methods for Alcohol Transformation : Research has demonstrated methods for transforming alcohols into alkyl chlorides using 2-chlorobenzoxazolium salt, which is structurally related to 2-Chloro-4,5-difluorobenzoyl chloride. This process is noted for its high yields and stereospecific nature (Mukaiyama, Shoda, & Watanabe, 1977).

  • Synthesis of Novel Pesticides : The synthesis of novel pesticides, like Bistrifluron, has utilized similar compounds, indicating their importance in the development of new agrochemicals (Liu An-chan, 2015).

  • Silver and Gold Complexes with N-Heterocyclic Carbenes : The synthesis and study of silver(I) and gold(I) complexes containing N-heterocyclic carbenes, derived from related compounds, have been investigated. These studies contribute to the understanding of metal-carbene chemistry (Gaillard et al., 2009).

  • Lanthanide Complexes with 2-Chloro-4,5-Difluorobenzoate : The synthesis and characterization of lanthanide complexes using 2-Chloro-4,5-difluorobenzoate reveal insights into coordination chemistry and potential applications in materials science (Tang et al., 2013).

  • Environmental Impact of Chlorinated Compounds : The study of chlorinated compounds like 5-Chloro-2-(2,4-dichlorophenoxy)phenol (related to 2-Chloro-4,5-difluorobenzoyl chloride) in environmental contexts, such as their electrochemical oxidation and the formation of toxic byproducts, is crucial for assessing environmental risks (Solá-Gutiérrez et al., 2019).

  • Microbial Utilization of Chlorinated Compounds : Studies on the utilization of similar chlorinated compounds by bacteria like Pseudomonas cepacia highlight the role of microorganisms in environmental remediation and biotransformation processes (Higson & Focht, 1992).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage. It is also a respiratory irritant .

properties

IUPAC Name

2-chloro-4,5-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGSPMZLNNRZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436658
Record name 2-Chloro-4,5-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-difluorobenzoyl chloride

CAS RN

121872-95-5
Record name 2-Chloro-4,5-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-4,5-difluorobenzoic acid (19.2 g, 0.1 mol) was mixed with thionyl chloride (50 ml) and heated to reflux for 3 hours. The reaction mixture was evaporated to dryness, and the residue dissolved in methylene chloride. Solvent was removed in vacuo, and the procedure repeated once with methylene chloride and once with benzene. The material (19 g, 0.09 mol, 90% yield) was used without further purification.
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90%

Synthesis routes and methods II

Procedure details

In the chlorination of the reaction formula (a), thionyl chloride, sulfuryl chloride, phosphorus pentachloride or phosphorus oxychloride may be used as the chlorinating agents. Among them, thionyl chloride is preferred. The chlorination may be conducted by reacting 2-chloro-4,5-difluorobenzoic acid with the chlorinating agent at a reaction temperature of from 50° to 80° C. in an aprotic polar solvent such as DMF, DMSO or dioxane, or without a solvent, followed by isolation by a usual method such as distillation to obtain 2-chloro-4,5-difluorobenzoyl chloride.
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Synthesis routes and methods III

Procedure details

Into a 300 cc glass reactor, 100 g of 2-chloro-4,5-difluorobenzoic acid and 200 g of thionyl chloride were charged and stirred at about 60° to 70° C. for 3 hours. Unreacted thionyl chloride was distilled off, and the residue was subjected to distillation under reduced pressure to obtain 101.8 g of 2-chloro-4,5-difluorobenzoyl chloride. The physical properties of the obtained 2-choloro-4,5-difluorobenzoyl chloride were as follows.
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Synthesis routes and methods IV

Procedure details

In accordance with the above reaction scheme, a solution of 2-chloro-4,5-difluorobenzoic acid (V) in acetonitrile containing a catalytic amount of dimethylformamide is reacted under an inert atmosphere with the dropwise addition of oxalyl chloride, giving 2-chloro-4,5-difluorobenzoic acid chloride (VI) which is dissolved in diethyl ether and slowly added to a cold solution of magnesium diethylmalonate, followed by the addition to ice water and acidification to pH 2.5, giving (2-chloro-4,5-difluorobenzoyl)propanedioic acid diethyl ester (VII). A solution of compound (VII) in p-dioxane and water is heated at reflux, then evaporated and distilled, giving 2-chloro-4,5-difluoro-β-oxobenzenepropanoic acid ethyl ester (VIII). A solution of compound (VIII) and triethyl orthoformate in acetic anhydride is heated at 150° C. for 2 hours, giving 2-chloro-α-(ethoxymethylene)-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester (IX). Cyclopropylamine is added to a solution of compound (IX) in ethanol, giving 2-chloro-α-[(cyclopropylamino)methylene]-4,5-difluoro-β-oxobenzenepropanoic acid, ethyl ester (X). Compound (X) is reacted with sodium hydride in dry dimethylformamide under an inert atmosphere with heat, giving 1-cyclopropyl-6,7-difluoro- 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester (XI). Ester (XI) is then refluxed with acid, giving the desired 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (XII).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EV Nosova, GN Lipunova… - Russian Chemical …, 2009 - iopscience.iop.org
Convenient methods for the synthesis of fluorine-containing quinazolines and their oxa and thia analogues are considered. Data on the prospects for using these compounds in …
Number of citations: 25 iopscience.iop.org

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